molecular formula C19H14F2O B377152 2,5-bis(4-fluorobenzylidene)cyclopentanone

2,5-bis(4-fluorobenzylidene)cyclopentanone

Cat. No.: B377152
M. Wt: 296.3g/mol
InChI Key: CKZMWJORQGFJMR-NFLUSIDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-bis(4-fluorobenzylidene)cyclopentanone is an organic compound characterized by its unique structure, which includes two fluorophenyl groups attached to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(4-fluorobenzylidene)cyclopentanone typically involves the condensation of 4-fluorobenzaldehyde with cyclopentanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(4-fluorobenzylidene)cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2,5-bis(4-fluorobenzylidene)cyclopentanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2,5-bis(4-fluorobenzylidene)cyclopentanone exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound shares the fluorophenyl group but has a different core structure.

    (E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: Another compound with a similar functional group but different overall structure.

Uniqueness

2,5-bis(4-fluorobenzylidene)cyclopentanone is unique due to its specific arrangement of fluorophenyl groups and the cyclopentanone core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C19H14F2O

Molecular Weight

296.3g/mol

IUPAC Name

(2Z,5Z)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C19H14F2O/c20-17-7-1-13(2-8-17)11-15-5-6-16(19(15)22)12-14-3-9-18(21)10-4-14/h1-4,7-12H,5-6H2/b15-11-,16-12-

InChI Key

CKZMWJORQGFJMR-NFLUSIDLSA-N

SMILES

C1CC(=CC2=CC=C(C=C2)F)C(=O)C1=CC3=CC=C(C=C3)F

Isomeric SMILES

C1/C(=C/C2=CC=C(C=C2)F)/C(=O)/C(=C\C3=CC=C(C=C3)F)/C1

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)F)C(=O)C1=CC3=CC=C(C=C3)F

Origin of Product

United States

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